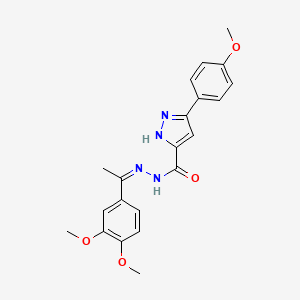
N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKI-178: is a novel small molecule inhibitor that targets sphingosine kinase 1 and sphingosine kinase 2. It has shown significant potential in the treatment of various cancers, including acute myeloid leukemia and prostate cancer . SKI-178 functions as both an inhibitor of sphingosine kinases and a disruptor of the microtubule network, making it a multi-targeted agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SKI-178 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods: : Industrial production of SKI-178 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: : SKI-178 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: : SKI-178 is used as a research tool to study the role of sphingosine kinases in various biochemical pathways. It helps in understanding the mechanisms of enzyme inhibition and the effects on cellular processes .
Biology: : In biological research, SKI-178 is used to investigate the role of sphingosine kinases in cell signaling, apoptosis, and cancer progression. It has been shown to induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting sphingosine kinase activity .
Medicine: : SKI-178 has shown therapeutic potential in the treatment of acute myeloid leukemia and prostate cancer. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Industry: : In the pharmaceutical industry, SKI-178 is being explored as a potential therapeutic agent for cancer treatment. Its multi-targeted mechanism of action makes it a promising candidate for further development .
Mechanism of Action
SKI-178 exerts its effects by inhibiting sphingosine kinase 1 and sphingosine kinase 2, which are key enzymes in the sphingolipid metabolic pathway. This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate, leading to apoptosis in cancer cells . Additionally, SKI-178 disrupts the microtubule network, further promoting apoptosis through prolonged mitotic arrest and activation of cyclin-dependent protein kinase 1 .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine kinase inhibitor used in the treatment of multiple sclerosis.
Safingol: A sphingosine kinase inhibitor with potential anticancer properties.
ABC294640: A selective sphingosine kinase 2 inhibitor with anticancer activity.
Uniqueness: : SKI-178 is unique in its dual inhibition of sphingosine kinase 1 and sphingosine kinase 2, as well as its ability to disrupt the microtubule network. This multi-targeted approach enhances its therapeutic potential and distinguishes it from other sphingosine kinase inhibitors .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13- |
InChI Key |
GMFUWEBOUKIKRP-XKZIYDEJSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788075.png)
![2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide](/img/structure/B10788091.png)
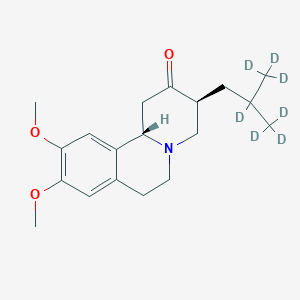
![2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B10788107.png)

![(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B10788133.png)
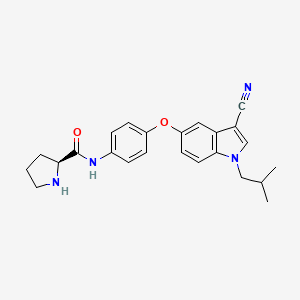
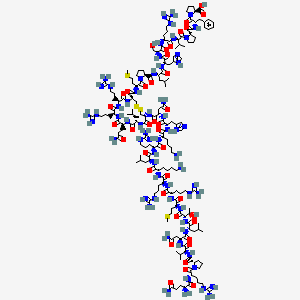
![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)
![2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine](/img/structure/B10788176.png)
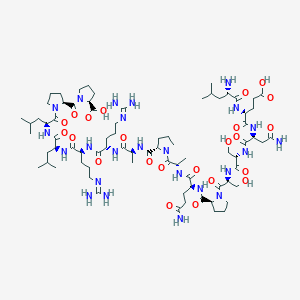
![3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B10788196.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)

